molecular formula C15H21NO2 B563717 (S)-3-Boc-amino-4-phenyl-d5-1-butene CAS No. 1217607-65-2

(S)-3-Boc-amino-4-phenyl-d5-1-butene

Cat. No.: B563717
CAS No.: 1217607-65-2
M. Wt: 252.369
InChI Key: WNAHEVXTGAEKIY-KEAYUXCGSA-N
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Description

(S)-3-Boc-amino-4-phenyl-d5-1-butene is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amine group and a deuterium-labeled phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Boc-amino-4-phenyl-d5-1-butene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-amino-4-phenyl-1-butene and deuterium-labeled benzene.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.

    Deuterium Labeling: The phenyl group is labeled with deuterium through a hydrogen-deuterium exchange reaction using deuterium gas or deuterated solvents under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as chromatography and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Boc-amino-4-phenyl-d5-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions with electrophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

(S)-3-Boc-amino-4-phenyl-d5-1-butene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral intermediates.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterium-labeled pharmaceuticals for improved metabolic stability.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-3-Boc-amino-4-phenyl-d5-1-butene involves its interaction with specific molecular targets and pathways. The compound’s chiral center and deuterium labeling can influence its binding affinity and selectivity towards enzymes or receptors. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing for further functionalization and interaction with biological targets.

Comparison with Similar Compounds

  • (S)-3-amino-4-phenyl-1-butene
  • (S)-3-Boc-amino-4-phenyl-1-butene
  • (S)-3-Boc-amino-4-phenyl-d5-1-pentene

Comparison:

    Structural Differences: The presence of deuterium labeling in (S)-3-Boc-amino-4-phenyl-d5-1-butene distinguishes it from its non-deuterated counterparts, potentially affecting its chemical and biological properties.

    Unique Properties: The deuterium labeling can enhance the compound’s metabolic stability and reduce the rate of oxidative degradation, making it a valuable tool in drug development and metabolic studies.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-(2,3,4,5,6-pentadeuteriophenyl)but-3-en-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-5-13(11-12-9-7-6-8-10-12)16-14(17)18-15(2,3)4/h5-10,13H,1,11H2,2-4H3,(H,16,17)/t13-/m1/s1/i6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAHEVXTGAEKIY-KEAYUXCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C=C)NC(=O)OC(C)(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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